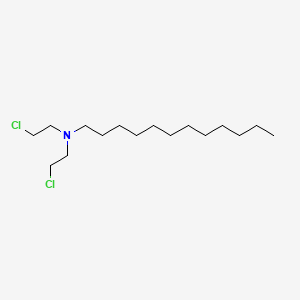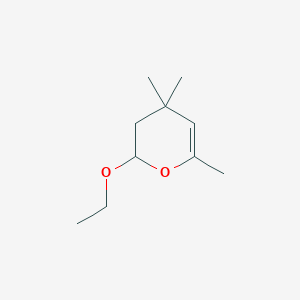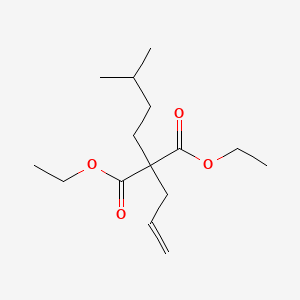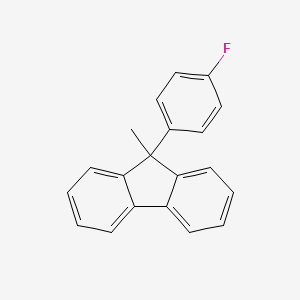
2,2'-Methylenebis(6-benzylidenecyclohexan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is an organic compound that belongs to the class of bisphenols This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) typically involves the condensation of benzylidene cyclohexanone derivatives with formaldehyde under basic conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2-Benzylidenecyclohexanone: A related compound with similar structural features but different chemical properties.
Uniqueness
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
57754-24-2 |
|---|---|
Molecular Formula |
C27H28O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-benzylidene-6-[(3-benzylidene-2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C27H28O2/c28-26-22(17-20-9-3-1-4-10-20)13-7-15-24(26)19-25-16-8-14-23(27(25)29)18-21-11-5-2-6-12-21/h1-6,9-12,17-18,24-25H,7-8,13-16,19H2 |
InChI Key |
KWTLWIDQDYVKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=CC2=CC=CC=C2)C1)CC3CCCC(=CC4=CC=CC=C4)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)










